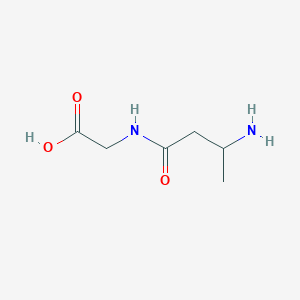![molecular formula C17H20N4O2 B7553172 1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid, commonly known as XAV-939, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. XAV-939 was first discovered as a Wnt pathway inhibitor, which is involved in cell proliferation, differentiation, and apoptosis. Since then, XAV-939 has been studied for its potential in treating various diseases, including cancer, Alzheimer's, and osteoporosis.
Wirkmechanismus
XAV-939 inhibits the Wnt pathway by targeting the tankyrase enzyme, which is involved in the regulation of the pathway. Tankyrase promotes the degradation of Axin, a protein that is involved in the destruction complex of the pathway. By inhibiting tankyrase, XAV-939 stabilizes Axin, leading to the inhibition of the Wnt pathway.
Biochemical and Physiological Effects
XAV-939 has been shown to have various biochemical and physiological effects. In cancer cells, XAV-939 inhibits cell proliferation and induces apoptosis. In Alzheimer's disease, XAV-939 reduces beta-amyloid plaque accumulation and improves cognitive function. In osteoporosis, XAV-939 promotes bone formation and reduces bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of XAV-939 is its specificity towards the Wnt pathway. This allows for targeted inhibition of the pathway without affecting other signaling pathways. Additionally, XAV-939 has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of XAV-939 is its stability. XAV-939 is prone to degradation in aqueous solutions, which can affect its efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for XAV-939 research. One area of interest is the potential use of XAV-939 in combination with other drugs for cancer treatment. XAV-939 has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. Another area of interest is the potential use of XAV-939 in treating other diseases, such as liver fibrosis and diabetes. Additionally, further research is needed to optimize the stability of XAV-939 in aqueous solutions, which could improve its efficacy in lab experiments.
Synthesemethoden
The synthesis of XAV-939 involves a multi-step process that includes the reaction of 2,6-dimethyl-4-pyrimidinamine with 3-bromopyridine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
XAV-939 has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. XAV-939 has been shown to inhibit the growth of various cancer cells, including colorectal, breast, and pancreatic cancer cells. It does so by inhibiting the Wnt pathway, which is often overactivated in cancer cells, leading to uncontrolled cell proliferation. XAV-939 has also been studied for its potential in treating Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, XAV-939 has been studied for its potential in treating osteoporosis by promoting bone formation.
Eigenschaften
IUPAC Name |
1-(5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-12(2)19-15(14-4-3-7-18-10-14)20-16(11)21-8-5-13(6-9-21)17(22)23/h3-4,7,10,13H,5-6,8-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCIIBMZWYZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C(=O)O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![N-[2-[2-(4-methylphenyl)-1,3-oxazol-4-yl]ethyl]quinoxaline-2-carboxamide](/img/structure/B7553100.png)
![[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[2-(2-phenoxyethoxy)phenyl]methanone](/img/structure/B7553108.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)

![1-[2-[2-(3-anilinopyrrolidin-1-yl)ethylsulfonyl]ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B7553118.png)
![(E)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B7553130.png)
![N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]-4-phenoxybenzamide](/img/structure/B7553137.png)
![benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate](/img/structure/B7553144.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)
![N-[1-[2-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7553162.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)